molecular formula C13H19NO3 B4509630 2-(2-methoxyphenoxy)-N-propylpropanamide

2-(2-methoxyphenoxy)-N-propylpropanamide

Cat. No.: B4509630
M. Wt: 237.29 g/mol
InChI Key: NUEMBBSMHBBEBL-UHFFFAOYSA-N
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Description

Chemical Structure: 2-(2-Methoxyphenoxy)-N-propylpropanamide is a synthetic organic compound characterized by a propanamide backbone substituted with a 2-methoxyphenoxy group at the second carbon and an N-propyl group. Its molecular formula is C₁₃H₁₉NO₃, with a molecular weight of 249.30 g/mol.

Properties

IUPAC Name

2-(2-methoxyphenoxy)-N-propylpropanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19NO3/c1-4-9-14-13(15)10(2)17-12-8-6-5-7-11(12)16-3/h5-8,10H,4,9H2,1-3H3,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NUEMBBSMHBBEBL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCNC(=O)C(C)OC1=CC=CC=C1OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-methoxyphenoxy)-N-propylpropanamide typically involves multiple steps. One common method starts with the synthesis of 2-(2-methoxyphenoxy)ethanol from guaiacol. This intermediate is then converted to 2-(2-methoxyphenoxy)chloroethane through chlorination. The chloroethane derivative reacts with potassium phthalimide to form N-(O-methoxybenzene oxygen ethyl)-phthalimide, which is subsequently hydrolyzed to yield 2-(2-methoxyphenoxy)ethanamine . The final step involves the reaction of 2-(2-methoxyphenoxy)ethanamine with propionyl chloride to form this compound .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but often involves optimization of reaction conditions to improve yield and reduce production costs. This includes the use of specific solvents, catalysts, and temperature control to ensure efficient conversion at each step .

Chemical Reactions Analysis

Types of Reactions

2-(2-methoxyphenoxy)-N-propylpropanamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group can yield methoxybenzoic acid, while reduction of the amide group can produce corresponding amines .

Scientific Research Applications

2-(2-methoxyphenoxy)-N-propylpropanamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(2-methoxyphenoxy)-N-propylpropanamide involves its interaction with specific molecular targets. For instance, it may act as a receptor antagonist, binding to and inhibiting the activity of certain receptors in the body. This can modulate various biological pathways and result in therapeutic effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Modifications and Physicochemical Properties

The following table summarizes key structural analogs and their differences:

Compound Name Substituents/Modifications Molecular Formula Molecular Weight (g/mol) Key Properties/Activities Evidence Source
2-(2-Methoxyphenoxy)-N-propylpropanamide Base structure C₁₃H₁₉NO₃ 249.30 N/A (Reference compound) N/A
2-[5-(Hydroxymethyl)-2-methoxyphenoxy]-N-propylpropanamide Hydroxymethyl at phenoxy 5-position C₁₄H₂₁NO₄ 267.32 Increased hydrophilicity
N-(5-Amino-2-methoxyphenyl)-2-(2-chlorophenoxy)propanamide Amino group at phenyl 5-position; Chlorophenoxy C₁₆H₁₆ClN₂O₃ 320.77 Enhanced lipophilicity (Cl substitution)
2-((4,5-Diphenyloxazol-2-yl)thio)-N-propylpropanamide Thio-linked diphenyloxazole C₂₁H₂₂N₂O₂S 366.48 High reactivity (S atom); Aromatic bulk
2-(2-Amino-5-methylphenoxy)-N,N-diethylpropanamide Diethylamide; Methyl at phenoxy 5-position C₁₄H₂₂N₂O₂ 250.34 Reduced steric hindrance (diethyl vs. propyl)

Functional Group Impact on Activity

Hydroxymethyl Substitution () :
  • 2-[5-(Hydroxymethyl)-2-methoxyphenoxy]-N-propylpropanamide exhibits increased hydrophilicity due to the polar hydroxymethyl group. This may improve aqueous solubility but reduce blood-brain barrier penetration compared to the parent compound.
Chlorophenoxy and Amino Groups () :
  • The amino group could facilitate interactions with biological targets (e.g., enzymes or receptors via hydrogen bonding).
Thioether and Aromatic Systems () :
  • The thioether linkage in 2-((4,5-Diphenyloxazol-2-yl)thio)-N-propylpropanamide introduces metabolic susceptibility (oxidation to sulfoxides/sulfones) but may enhance binding to sulfur-rich biological targets.
Diethylamide vs. Propylamide () :
  • Replacing N-propyl with N,N-diethyl in 2-(2-Amino-5-methylphenoxy)-N,N-diethylpropanamide reduces steric hindrance and alters electronic properties, possibly affecting pharmacokinetic profiles (e.g., longer half-life due to slower metabolic clearance).

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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